molecular formula C62H108N3O20- B12070176 Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-

Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)-

Cat. No.: B12070176
M. Wt: 1215.5 g/mol
InChI Key: XCVHAWZLPUJTAT-VOXIDSISSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Propanedioic acid, 1-[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-17-[9-[[imino(methylamino)methyl]amino]-1,3-dimethyl-3-nonen-1-yl]-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl] ester, (+)- (phew, that’s a mouthful!) is a complex organic compound with a fascinating structure.
  • It belongs to the class of polyketide natural products and is derived from a microbial source.
  • The compound exhibits remarkable biological activities, making it an intriguing subject for scientific investigation.
  • Preparation Methods

    • Synthesis of this compound involves multiple steps due to its intricate structure.
    • One synthetic route involves enzymatic transformations, where specific enzymes catalyze the assembly of the complex polyketide backbone.
    • Industrial production methods typically rely on fermentation processes using genetically engineered microorganisms.
    • Precise reaction conditions and purification steps are crucial to obtaining high yields.
  • Chemical Reactions Analysis

    • Propanedioic acid derivatives undergo various reactions:

        Oxidation: Oxidative processes can modify the hydroxyl groups or the polyketide backbone.

        Reduction: Reduction of carbonyl groups or double bonds may occur.

        Substitution: Substituents can be introduced at specific positions.

    • Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on the specific reaction conditions and functional groups involved.
  • Scientific Research Applications

      Chemistry: Researchers study its synthesis, reactivity, and structural modifications.

      Biology: Investigating its biological activity, potential as enzyme inhibitors, or interactions with cellular components.

      Medicine: Exploring its pharmacological properties, such as anti-inflammatory or anticancer effects.

      Industry: Developing new drugs or bioactive compounds based on its structure.

  • Mechanism of Action

    • The compound likely interacts with specific cellular targets, affecting metabolic pathways or signaling cascades.
    • Further studies are needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • While there are no direct analogs with the exact structure, related polyketides share some features.
    • Examples include other complex natural products like macrolides or polyphenols.

    Properties

    Molecular Formula

    C62H108N3O20-

    Molecular Weight

    1215.5 g/mol

    IUPAC Name

    3-oxo-3-[[5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoate

    InChI

    InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/p-1/b18-14?,19-15?,34-17+,36-21?

    InChI Key

    XCVHAWZLPUJTAT-VOXIDSISSA-M

    Isomeric SMILES

    CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)[O-])O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)C)O)C)O)O)C)O

    Canonical SMILES

    CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)[O-])O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.